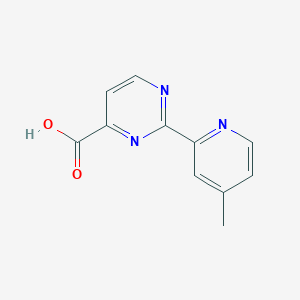

2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

2-(4-methylpyridin-2-yl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C11H9N3O2/c1-7-2-4-12-9(6-7)10-13-5-3-8(14-10)11(15)16/h2-6H,1H3,(H,15,16) |

InChI Key |

YHQFQSSKKLDZMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of 4-methyl-2-pyridinecarboxaldehyde with a suitable pyrimidine derivative. One common method involves the use of a Diels-Alder reaction followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or other transition metals to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group enables classical acid-base behavior:

-

Deprotonation : Reacts with bases (e.g., NaOH, K₂CO₃) to form carboxylate salts in polar solvents like water or methanol.

-

Protonation : The pyridine nitrogen can accept protons under acidic conditions (pH < 4), forming a pyridinium ion.

Key Data :

| Reaction Type | Reagent/Conditions | Product | pKa (Carboxylic Acid) | pKa (Pyridine N) |

|---|---|---|---|---|

| Deprotonation | 1M NaOH, H₂O, 25°C | Sodium carboxylate | ~2.8 (estimated) | 4.9 |

Esterification and Amide Bond Formation

The carboxylic acid undergoes condensation reactions:

-

Esterification : Reacts with alcohols (e.g., benzyl alcohol) via EDCI/HOBT-mediated coupling, yielding esters (e.g., 7 in Scheme 1) .

-

Amidation : Forms stable amides with primary/secondary amines under similar coupling conditions .

Representative Conditions :

| Reaction | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Esterification | EDCI, HOBT, BnOH | DMF | 25°C, 12h | 78% |

| Amidation | EDCI, HOBT, RNH₂ | CH₂Cl₂ | 0°C → RT | 65–85% |

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitutions at electron-deficient positions:

-

Chlorination : Reacts with POCl₃ at 80–100°C to replace hydroxyl groups with chloride.

-

Amination : Displaces halides with amines (e.g., NH₃/EtOH) under microwave irradiation .

Example :

Cyclization Reactions

The compound participates in heterocycle-forming reactions:

-

Pyrazole Synthesis : Reacts with hydrazines in ethanol under reflux to form fused pyrazole derivatives .

-

Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene) in toluene at 80°C .

Experimental Data :

| Cyclization Type | Reagents/Conditions | Product Yield |

|---|---|---|

| Diels-Alder | Benzyl triazine, NMP, 80°C | 75% |

| Pyrazole Formation | Hydrazine hydrate, EtOH, Δ | 68% |

Oxidation and Reduction

-

Oxidation : The methyl group on the pyridine ring oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine ring to a tetrahydropyrimidine.

Mechanistic Notes :

-

Oxidation proceeds via radical intermediates under acidic conditions.

-

Hydrogenation selectively saturates the pyrimidine ring without affecting the pyridine moiety.

Metal Coordination

The pyridine nitrogen and carboxylate oxygen chelate transition metals:

-

Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂ in methanol, characterized by UV-Vis (λₘₐₓ = 420 nm).

-

Fe(III) Binding : Demonstrates moderate affinity (log K = 4.2) in potentiometric titrations.

Biological Activity-Linked Reactions

Scientific Research Applications

2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.

Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Biological Studies:

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues in Pyrimidine-4-carboxylic Acid Derivatives

Key Structural Variations :

- Substituent Position : The 2-position of the pyrimidine ring is critical. For example:

- 2-(2'-Pyridyl)pyrimidine-4-carboxylic Acid (cppH) : This derivative (CAS 31462-59-6) replaces the 4-methylpyridin-2-yl group with a pyridin-2-yl group. It acts as a bidentate ligand in ruthenium(II) complexes, demonstrating strong coordination capabilities for anticancer applications .

- 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid : Substitution with a chlorophenyl group increases lipophilicity (logP) and may enhance membrane permeability, as seen in its molecular weight of 248.67 g/mol .

Table 1: Structural Comparison of Selected Pyrimidine-4-carboxylic Acid Derivatives

*Calculated based on formula C12H11N3O2.

Physicochemical Properties

Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity across all derivatives, but substituents modulate solubility. For instance:

- The 4-methylpyridin-2-yl group in the target compound introduces moderate hydrophobicity, reducing water solubility compared to cppH, which lacks alkyl groups .

- Chlorophenyl or thioether substituents (e.g., 2-(phenylthio)pyrimidine-4-carboxylic acid from ) further decrease polarity, favoring organic solvent solubility .

Thermal Stability : Derivatives like cppH form stable Ru(II) complexes (e.g., Ru(dppz)2(CppH)2) with melting points exceeding 200°C, suggesting robust thermal stability .

Q & A

Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts) between batches?

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

- Answer : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and p-values (<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.